molecular formula C8H18ClNO2 B1654257 (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride CAS No. 2173052-13-4

(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride

Cat. No.: B1654257
CAS No.: 2173052-13-4
M. Wt: 195.69
InChI Key: LEVGTQCLSNKHPP-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride typically involves the reaction of tetrahydrofuran derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amines, and oxides .

Scientific Research Applications

(3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxytetrahydrofuran-3-yl)ethylamine hydrochloride
  • (4-Butoxytetrahydrofuran-3-yl)ethylamine hydrochloride
  • (4-Isopropoxytetrahydrofuran-3-yl)ethylamine hydrochloride

Uniqueness

Compared to similar compounds, (3R,4S)-(4-Ethoxytetrahydrofuran-3-yl)ethylaminehydrochloride offers unique properties such as higher solubility and better stability under various conditions. These characteristics make it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

(3R,4S)-4-ethoxy-N-ethyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-3-9-7-5-10-6-8(7)11-4-2;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVGTQCLSNKHPP-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1COCC1OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1COC[C@H]1OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173052-13-4
Record name 3-Furanamine, 4-ethoxy-N-ethyltetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173052-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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